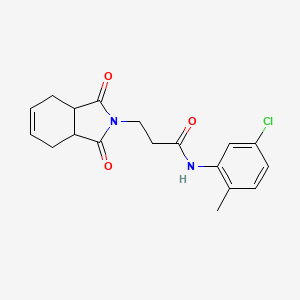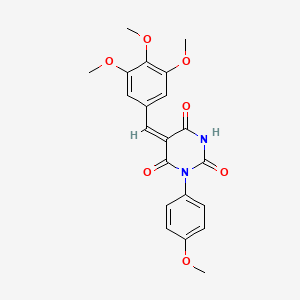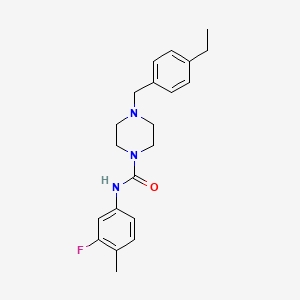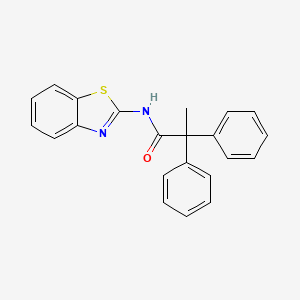![molecular formula C24H18ClNO2 B4671071 N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B4671071.png)
N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide
Descripción general
Descripción
N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide, also known as GW501516 or Endurobol, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists and has been found to have several biochemical and physiological effects. In
Mecanismo De Acción
N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide works by activating PPARδ, a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, resulting in improved endurance performance. It also leads to a decrease in the expression of genes involved in inflammation, resulting in a reduction in tumor growth and improved insulin sensitivity.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide has several biochemical and physiological effects. It has been found to increase endurance performance in animal models by increasing the expression of genes involved in fatty acid oxidation and energy metabolism. It has also been found to inhibit tumor growth in animal models by decreasing the expression of genes involved in inflammation. In addition, it has been found to improve lipid metabolism and insulin sensitivity in animal models with metabolic disorders such as type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide in lab experiments is its ability to activate PPARδ, a nuclear receptor that regulates several important physiological processes. This makes it a useful tool for investigating the role of PPARδ in various physiological processes. However, one limitation of using N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide in lab experiments is its potential to cause adverse effects such as liver toxicity and cancer. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide. One direction is to investigate its potential as a treatment for metabolic disorders such as type 2 diabetes. Another direction is to investigate its potential as a treatment for cancer. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide has been found to have potential applications in various fields of research. In the field of sports medicine, it has been investigated for its potential to enhance endurance performance in athletes. In the field of oncology, it has been studied for its potential to inhibit tumor growth. It has also been investigated for its potential to improve lipid metabolism and insulin sensitivity in patients with metabolic disorders such as type 2 diabetes.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-(naphthalen-2-yloxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO2/c25-22-10-3-4-11-23(22)26-24(27)20-9-5-6-17(14-20)16-28-21-13-12-18-7-1-2-8-19(18)15-21/h1-15H,16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJGXBQEOWHNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-butyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4671001.png)


![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B4671014.png)
![4-({3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4671021.png)
![4-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4671028.png)
![5-({[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4671033.png)
![N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide](/img/structure/B4671040.png)

![3-allyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4671068.png)
![8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4671085.png)
![propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4671094.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4671102.png)